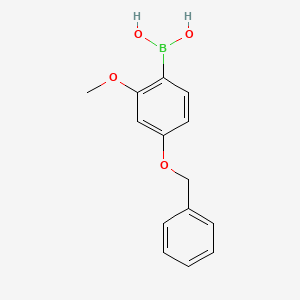

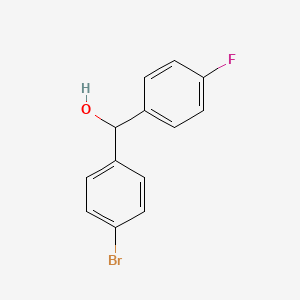

4-Benzyloxy-2-methoxyphenylboronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Benzyloxy-2-methoxyphenylboronic acid, also known as 4-BMPBA, is a boronic acid derivative that is widely used in various scientific research applications. It has been found to have a wide range of biochemical and physiological effects and is an important tool for laboratory experiments.

科学的研究の応用

Synthesis and Material Science

Lanthanide Coordination Compounds

A study by Sivakumar et al. (2010) investigated the synthesis of lanthanide coordination compounds using derivatives of 4-benzyloxy benzoic acid, which include 4-benzyloxy-2-methoxyphenylboronic acid derivatives. These compounds were utilized to test the influence of electron-releasing and electron-withdrawing substituents on the photophysical properties of Tb(3+) and Eu(3+) complexes. The presence of an electron-releasing substituent increased the electron density on the ligand, thereby enhancing the photoluminescence of the Tb(3+) complexes (Sivakumar et al., 2010).

Chiral Material Synthesis

Monteiro et al. (2015) explored the immobilization of (S)-BINOL, a chiral material, onto multiwalled carbon nanotubes through covalent linkage. The study utilized derivatives of 4-methoxyphenylboronic acid, showcasing an innovative approach for the characterization of hybrid nanomaterials and their applications in catalysis (Monteiro et al., 2015).

Bioconjugation Techniques

- Protein Conjugation: Dilek et al. (2015) demonstrated the rapid formation of a stable boron-nitrogen heterocycle in dilute, neutral aqueous solutions using 2-formylphenylboronic acid and 4-hydrazinylbenzoic acid. This study highlighted the potential of boronic acid derivatives for bioorthogonal coupling reactions, offering a valuable tool for protein conjugation and biomolecular labeling under physiologically compatible conditions (Dilek et al., 2015).

作用機序

Target of Action

The primary target of 4-Benzyloxy-2-methoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the SM cross-coupling reaction, this compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the SM cross-coupling reaction pathway . It was discovered that the addition of B–H over an unsaturated bond occurred with syn-selectivity and proceeded in an anti-Markovnikov manner . Over-borylation of alkynes was problematic, but an oxidative dehydroborylation methodology employing a sacrificial aldehyde has since been found to readily revert back to the mono-borylated alkene .

Pharmacokinetics

It’s known that these compounds are only marginally stable in water . Hydrolysis of some phenylboronic pinacol esters is described, and the kinetics is dependent on the substituents in the aromatic ring .

Result of Action

The molecular and cellular effects of the compound’s action are primarily seen in its ability to facilitate the SM cross-coupling reaction . This results in the formation of new carbon–carbon bonds, which is a critical process in organic synthesis .

Action Environment

The action of this compound is influenced by environmental factors such as pH. The rate of the reaction is considerably accelerated at physiological pH . Additionally, the compound’s stability in water is marginal, indicating that its action, efficacy, and stability could be influenced by the presence of water .

生化学分析

Biochemical Properties

4-Benzyloxy-2-methoxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is commonly used in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds. This compound interacts with palladium catalysts to facilitate the transmetalation step in these reactions . Additionally, this compound can interact with enzymes and proteins that have affinity for boronic acids, potentially inhibiting or modifying their activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are of great interest. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux . Furthermore, this compound can modulate cell signaling pathways by interacting with key signaling molecules, thereby impacting cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can form reversible covalent bonds with diols and other nucleophiles, which is a key feature of boronic acids . This binding can lead to enzyme inhibition or activation, depending on the target enzyme. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are crucial factors in laboratory settings. This compound is generally stable under standard storage conditions but may degrade under extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where it is used to modulate enzyme activity or cell signaling pathways .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, it may exhibit beneficial effects by modulating enzyme activity or cell signaling pathways without causing significant toxicity . At high doses, this compound can exhibit toxic or adverse effects, including potential damage to tissues or organs . Threshold effects have been observed, indicating that there is a dosage range within which the compound is effective without being harmful .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . It can affect metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of specific metabolites. This compound may also be involved in the synthesis or degradation of other biomolecules, further influencing metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . This compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments. Additionally, binding proteins may facilitate its localization within cells, affecting its overall distribution and activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function . It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is crucial for its interaction with target biomolecules and its overall biochemical effects .

特性

IUPAC Name |

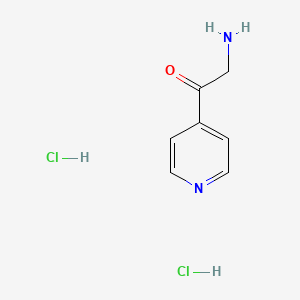

(2-methoxy-4-phenylmethoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BO4/c1-18-14-9-12(7-8-13(14)15(16)17)19-10-11-5-3-2-4-6-11/h2-9,16-17H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCRDUFMMMZJZQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OCC2=CC=CC=C2)OC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30514403 |

Source

|

| Record name | [4-(Benzyloxy)-2-methoxyphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

211495-28-2 |

Source

|

| Record name | [4-(Benzyloxy)-2-methoxyphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine](/img/structure/B1282021.png)